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Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora
williamsii (Peyote), has garnered significant interest in the scientific community.[1] Structurally
related to mescaline, this compound and its hydrochloride salt are subjects of ongoing
research, particularly for their interaction with serotonergic systems. This technical guide
provides an in-depth overview of the chemical structure, properties, synthesis, purification, and
analysis of Anhalamine hydrochloride. Furthermore, it elucidates the compound's known
mechanism of action through detailed signaling pathway diagrams, offering a valuable resource
for researchers in pharmacology and drug development.

Chemical Structure and Properties

Anhalamine is chemically known as 1,2,3,4-tetrahydro-6,7-dimethoxy-8-isoquinolinol.[2] The
hydrochloride salt is typically available as a dihydrate. The chemical structures of the free base
and its hydrochloride salt are depicted below.

Figure 1: Chemical Structure of Anhalamine
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Figure 2: Chemical Structure of Anhalamine Hydrochloride

(Structure of the hydrochloride salt)

Physicochemical Properties

A summary of the key physicochemical properties of Anhalamine and its hydrochloride
dihydrate salt is presented in Table 1.
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Anhalamine Hydrochloride

Property Anhalamine (Free Base) .
Dihydrate
) 6,7-dimethoxy-1,2,3,4-
6,7-dimethoxy-1,2,3,4- ) o
IUPAC Name ) o tetrahydroisoquinolin-8-ol
tetrahydroisoquinolin-8-ol _ _
hydrochloride dihydrate
CAS Number 643-60-7 Not available
Molecular Formula C11H1sNOs C11H1sNOs3 ¢ HCl » 2H20
Molecular Weight 209.24 g/mol [2] 281.73 g/mol
Melting Point 189-191 °C 258 °C
Almost insoluble in cold water,
- cold alcohol, and ether. )
Solubility Soluble in water.

Soluble in hot water, alcohol,

acetone, and dilute acids.

UV Absorption (in Ethanol)

Amax = 274 nm (log € 2.90)

Not available

Experimental Protocols
Synthesis of Anhalamine Hydrochloride

The synthesis of Anhalamine can be achieved through established methods for constructing

the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski

reactions.

The Pictet-Spengler reaction involves the condensation of a -arylethylamine with an aldehyde

or ketone, followed by cyclization.[3][4][5][6] For the synthesis of Anhalamine, 3-hydroxy-4,5-

dimethoxyphenethylamine would be the appropriate starting material, reacting with

formaldehyde.
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Reactants
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Caption: Proposed Bischler-Napieralski synthesis of Anhalamine.
Methodology:

o Formylation: React 3-hydroxy-4,5-dimethoxyphenethylamine with a formylating agent (e.g.,
ethyl formate) to yield the corresponding N-formyl derivative.

o Cyclization: Treat the N-formyl intermediate with a dehydrating agent such as phosphorus
oxychloride (POCIs) in an inert solvent (e.g., acetonitrile or toluene) and heat to induce
cyclization to the dihydroisoquinoline.

e Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent like
sodium borohydride (NaBHa) in methanol to obtain Anhalamine.

e Workup and Purification: Follow similar workup and purification procedures as described for
the Pictet-Spengler reaction.

Purification

Crude Anhalamine can be purified by column chromatography or recrystallization.
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» Stationary Phase: Silica gel is a commonly used stationary phase for the purification of
alkaloids. 2[7]. Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or
dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed. The
addition of a small amount of a basic modifier like triethylamine can improve peak shape and
recovery for basic compounds.

» Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those
containing the pure product.

o Salt Formation: Dissolve the purified Anhalamine free base in a minimal amount of a suitable
solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the
hydrochloride salt.

» Crystallization: The hydrochloride salt can be recrystallized from a solvent system in which it
is soluble at high temperatures and less soluble at low temperatures, such as water or an
ethanol/ether mixture. 3[8]. Isolation: Cool the solution slowly to allow for the formation of
pure crystals, which can then be isolated by filtration.

Analytical Methods

The identity and purity of Anhalamine hydrochloride can be confirmed using various
analytical techniques.

e Column: A reversed-phase C18 column is typically used.

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is
common for the separation of alkaloids. *[9] Detection: UV detection at the Amax of
Anhalamine (274 nm) or mass spectrometry (LC-MS) can be used for detection and
guantification.

[LO][11]####### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for structural elucidation and confirmation. T[12]
[13][14]he expected spectra for Anhalamine would show signals corresponding to the aromatic
protons, the methoxy groups, and the protons of the tetrahydroisoquinoline ring system.
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Mass spectrometry can be used to determine the molecular weight and fragmentation pattern
of Anhalamine. T[15][16]he expected molecular ion peak for the free base would be at m/z
209.24.

Mechanism of Action and Signaling Pathways

Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT~ receptor.
T[1]he 5-HT7 receptor is a G protein-coupled receptor (GPCR) that can couple to two primary
signaling pathways: the Gas and Gaiz pathways.

[17][18][19][20][21)#### 3.1. Gas Signaling Pathway

The canonical signaling pathway for the 5-HT~ receptor involves its coupling to the stimulatory
G protein, Gas.

[18][20]Signaling Pathway: 5-HT7 Receptor - Gas Pathway
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Caption: Anhalamine's role as an inverse agonist on the 5-HT7 Gas pathway.

As an inverse agonist, Anhalamine would suppress the basal activity of this pathway, leading to
a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP
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(cAMP) levels. This, in turn, would lead to decreased activation of Protein Kinase A (PKA) and
its downstream targets.

Gaaiz Sighaling Pathway

The 5-HT~ receptor also couples to the Gaaiz protein, which activates small GTPases of the
Rho family, such as RhoA and Cdc42.

[17][19][21][22]Signaling Pathway: 5-HT7 Receptor - Gai2 Pathway

Anhalamine (Inverse Agonist)

Inhibits basal activity

5-HT7 Recepto>

Decreased Activation

Decreased Activation

RhoGEFs

Modulation Modulation Modulation

(Gene Transcription (SRFD (Cytoskeletal RearrangemenD

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6725246/
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2014.00306/full
https://www.jneurosci.org/content/jneuro/25/34/7821.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369253/
https://www.benchchem.com/product/b15490126?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15490126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Anhalamine's effect as an inverse agonist on the 5-HT7 Gai2 pathway.

The activation of this pathway influences cytoskeletal dynamics, cell morphology, and gene
transcription through the serum response factor (SRF). A[19]s an inverse agonist, Anhalamine
would be expected to reduce the basal activity of this pathway, thereby modulating these
cellular processes.

Conclusion

Anhalamine hydrochloride is a fascinating molecule with significant potential for further
research. This guide provides a comprehensive foundation for scientists and researchers
working with this compound, covering its fundamental properties, synthetic approaches, and
analytical methods. The elucidation of its interaction with the 5-HT~7 receptor and the
corresponding signaling pathways opens avenues for the development of novel therapeutic
agents targeting the serotonergic system. Further investigation into the specific biological
effects resulting from the inverse agonism at the 5-HT7 receptor is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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